4,9-dihydro-1H-carbazol-3(2H)-one
Description
Overview of Carbazole (B46965) Derivatives in Chemical Research
Carbazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in various scientific fields. echemcom.com Their core structure, consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, provides a versatile platform for chemical modifications. scispace.com This adaptability has led to the synthesis of a vast array of carbazole derivatives with diverse electronic and biological properties. In the realm of materials science, carbazole-based polymers and small molecules are extensively studied for their applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. nih.govrsc.orgbohrium.com Their excellent hole-transporting properties and high triplet energy make them ideal candidates for these technologies. nih.govbohrium.com
In medicinal chemistry, carbazole derivatives have emerged as a "privileged structure," meaning they are a recurring motif in biologically active compounds. researchgate.net Researchers have explored their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents. echemcom.commdpi.comnih.gov The ability of the carbazole nucleus to interact with various biological targets through hydrogen bonding and other intermolecular forces underpins its broad spectrum of pharmacological activities. mdpi.com
Significance of 4,9-dihydro-1H-carbazol-3(2H)-one as a Carbazole Scaffold
Within the broad family of carbazoles, this compound, also known as carbazolone, represents a crucial synthetic intermediate. Its partially saturated cyclohexanone (B45756) ring fused to the indole (B1671886) core offers unique structural features and reactivity. This scaffold serves as a versatile building block for the construction of more complex carbazole-based molecules. The presence of a ketone functional group and a secondary amine provides two reactive sites for further chemical transformations, allowing for the introduction of various substituents and the extension of the molecular framework. The synthesis of this scaffold can be achieved through methods like the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine (B124118) with cyclohexanone followed by cyclization. polyu.edu.hk
Historical Context of Research on Carbazole Analogues and Their Applications
The history of carbazole research dates back to 1872 when it was first isolated from coal tar. mdpi.comnih.gov Early research focused on its basic chemical properties and derivatives. A significant milestone was the Bucherer carbazole synthesis in 1904, which provided a method for synthesizing carbazoles from aryl hydrazines and naphthols. polyu.edu.hk Over the years, the discovery of naturally occurring carbazole alkaloids with potent biological activities, such as ellipticine, spurred further interest in this class of compounds. researchgate.netresearchgate.net
The latter half of the 20th century and the beginning of the 21st century witnessed a surge in research on carbazole analogues, driven by their potential applications in both medicine and materials science. nih.govnih.gov In medicinal chemistry, the focus has been on developing novel therapeutic agents by modifying the carbazole scaffold. nih.govnih.gov In materials science, the unique photophysical and electronic properties of carbazoles have been harnessed to create advanced materials for electronic and optoelectronic applications. nih.govbohrium.com This has led to the development of numerous carbazole-based polymers and small molecules with tailored properties for specific functions. nih.gov
Research Findings on Carbazole Derivatives
| Application Area | Key Findings |
| Optoelectronics | Carbazole derivatives like 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) and polyvinyl carbazole (PVK) are widely used as effective organic optoelectronic materials. nih.gov They are valued for their good hole transport properties and high energy gap, making them suitable for organic photosensitive dyes in solar cells. nih.gov |
| Medicinal Chemistry | Carbazole scaffolds are prominent in the development of agents with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. scispace.comnih.gov Modifications to the carbazole structure can lead to a wide range of biological activities. nih.gov |
| Porous Materials | Carbazole and its derivatives are used as building blocks for Metal-Organic Polyhedra (MOPs) and Microporous Organic Polymers (MOPs) due to their structural features and functionalization possibilities. nih.govnih.gov These materials show promise in gas adsorption and separation. nih.gov |
| OLEDs | Fused-ring carbazole derivatives are utilized as emitters and host materials in OLEDs, offering good thermal stability, tunable frontier orbital energies for various emission colors, and high photoluminescence quantum yields. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,9-tetrahydrocarbazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUMRIEUVCVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446381 | |
| Record name | 1,2,4,9-Tetrahydro-3H-carbazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-61-0 | |
| Record name | 1,2,4,9-Tetrahydro-3H-carbazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51145-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,9-Tetrahydro-3H-carbazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,9-Tetrahydrocarbazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.950 | |
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Advanced Spectroscopic and Crystallographic Characterization of 4,9 Dihydro 1h Carbazol 3 2h One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4,9-dihydro-1H-carbazol-3(2H)-one and its analogues, both ¹H and ¹³C NMR spectroscopy are indispensable tools for structural verification and analysis.
Proton (¹H) NMR spectroscopy of this compound and its substituted derivatives reveals characteristic signals for the aromatic, amine, and aliphatic protons. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of these signals provide a wealth of structural information.
For instance, in the ¹H NMR spectrum of 9-acetyl-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one, the aromatic protons appear in the downfield region, typically between δ 7.30 and 8.36 ppm. nih.gov The protons of the cyclohexenone ring and the phenyl substituent exhibit complex multiplets, while the acetyl group protons appear as a sharp singlet around δ 2.77 ppm. nih.gov The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern on both the carbazole (B46965) core and any appended functional groups. The NH proton of the carbazole moiety, when present, typically appears as a broad singlet in the downfield region and is exchangeable with D₂O. iucr.org
Table 1: Representative ¹H NMR Data for Selected Carbazolone Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 9-Acetyl-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one | CDCl₃ | 8.36 (d, J = 8.7 Hz, 1H), 7.85 (d, J = 8.7 Hz, 1H), 7.38–7.30 (m, 7H), 3.67–3.50 (m, 2H), 3.37–3.28 (m, 1H), 2.95–2.84 (m, 2H), 2.77 (s, 3H) nih.gov |
| 9-Acetyl-6-fluoro-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one | CDCl₃ | 8.01–7.99 (m, 1H), 7.88–7.84 (m, 1H), 7.41–7.31 (m, 5H), 7.09–7.03 (m, 1H), 3.64–6.52 (m, 2H), 3.38–3.28 (m, 1H), 2.94–2.82 (m, 2H), 2.74 (s, 3H) nih.gov |
| 2,2-Dimethyl-7-nitro-9-p-tolyl-2,3-dihydro-1H-carbazol-4(9H)-one | CDCl₃ | 8.34 (d, J = 8.7 Hz, 1H), 8.17 (dd, J = 8.7, 2.0 Hz, 1H), 8.04 (d, J = 1.9 Hz, 1H), 7.45 (d, J = 8.0 Hz, 2H), 7.26 (d, J = 8.0 Hz, 2H), 2.72 (s, 2H), 2.52 (s, 5H), 1.15 (s, 6H) rsc.org |
Note: This table is for illustrative purposes and includes data for analogues of the primary compound of interest.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
In carbazolone derivatives, the carbonyl carbon of the ketone group is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 193-195 ppm. nih.govrsc.org The aromatic carbons of the carbazole ring system appear between approximately δ 107 and 156 ppm, with their exact chemical shifts influenced by the electronic effects of substituents. nih.govrsc.org The aliphatic carbons of the saturated portion of the six-membered ring are observed in the upfield region of the spectrum. For example, in 9-acetyl-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one, the aliphatic carbons resonate at δ 27.5, 34.3, 42.0, and 44.6 ppm. nih.gov
Table 2: Representative ¹³C NMR Data for Selected Carbazolone Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 9-Acetyl-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one | CDCl₃ | 194.4, 170.3, 150.7, 142.7, 135.7, 127.2, 126.9, 126.0, 125.2, 124.7, 122.0, 117.5, 114.3, 44.6, 42.0, 34.3, 27.5 nih.gov |
| 9-(4-Methoxyphenyl)-2,2-dimethyl-7-nitro-2,3-dihydro-1H-carbazol-4(9H)-one | CDCl₃ | 193.7, 160.6, 155.8, 144.3, 138.1, 129.4, 128.7, 127.5, 121.6, 118.5, 115.7, 112.5, 107.5, 55.9, 52.4, 37.2, 35.7, 28.8 rsc.org |
| 9-(4-Chlorophenyl)-2,2-dimethyl-7-nitro-2,3-dihydro-1H-carbazol-4(9H)-one | CDCl₃ | 193.6, 155.1, 144.4, 137.5, 136.1, 133.6, 130.9, 129.5, 128.8, 121.8, 118.7, 113.0, 107.1, 52.3, 37.3, 35.7, 28.8 rsc.org |
Note: This table is for illustrative purposes and includes data for analogues of the primary compound of interest.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the IR spectrum of this compound and its analogues, several key absorptions are expected. A strong absorption band corresponding to the C=O stretching vibration of the ketone is typically observed in the region of 1610-1682 cm⁻¹. iucr.orgrsc.org The N-H stretching vibration of the carbazole moiety, if unsubstituted, gives rise to a band around 3170-3419 cm⁻¹. iucr.orgresearchgate.net Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. rsc.org The C-N stretching vibration is often observed around 1327-1450 cm⁻¹. researchgate.net The precise positions of these bands can be influenced by hydrogen bonding and the electronic nature of substituents.
Table 3: Characteristic IR Absorption Frequencies for Carbazolone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| N-H | Stretching | 3170 - 3419 | iucr.orgresearchgate.net |
| C-H (aromatic) | Stretching | ~3051 | researchgate.net |
| C-H (aliphatic) | Stretching | 2844 - 2970 | rsc.org |
| C=O (ketone) | Stretching | 1610 - 1682 | iucr.orgrsc.org |
| C-N | Stretching | 1327 - 1450 | researchgate.net |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound and its analogues, high-resolution mass spectrometry (HRMS) is often employed to determine the exact molecular formula. rsc.orgrsc.org The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, the fragmentation of carbazole derivatives can involve the loss of substituents from the carbazole core or the cleavage of the heterocyclic rings. The specific fragmentation pathways are dependent on the structure of the molecule and the ionization method used. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.
The crystal structures of several carbazolone derivatives have been determined, providing unambiguous confirmation of their molecular structures. iucr.orgrsc.orgnih.gov For example, the crystal structure of 1,2-dihydro-8-methyl-4(3H)-carbazolone confirmed the keto tautomer to be present in the solid state. iucr.org The cyclohexane (B81311) ring of the carbazole moiety in these structures often adopts a sofa or envelope conformation. nih.govnih.gov
Table 4: Selected Crystallographic Data for Carbazolone Analogues
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1,2-Dihydro-8-methyl-4(3H)-carbazolone | Monoclinic | P2₁/n | Keto tautomer present; molecules form chains via N-H···O hydrogen bonds. | iucr.org |
| 9-Ethyl-1,2,3,4-tetrahydrocarbazol-4(2H)-one | Monoclinic | P2₁/c | Cyclohexane ring adopts a sofa conformation. | nih.gov |
| 2-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)propanedinitrile | Monoclinic | P1 21/n 1 | Cyclohexene (B86901) ring in an envelope conformation. | nih.gov |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material.
In the crystal structures of this compound and its analogues, hydrogen bonding is a dominant intermolecular interaction, particularly when an N-H group is present. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or dimers. iucr.orgrsc.org For instance, in the crystal structure of 1,2-dihydro-8-methyl-4(3H)-carbazolone, molecules are linked into chains by N-H···O hydrogen bonds. iucr.org In many tetrahydrocarbazolone derivatives, the formation of centrosymmetric dimers through complementary N-H···O hydrogen bonds is a common motif. rsc.org
In addition to hydrogen bonding, π-π stacking interactions between the aromatic carbazole rings can also contribute to the stability of the crystal packing. These interactions involve the attractive, noncovalent forces between aromatic rings. The specific geometry of these π-π stacking interactions can vary, leading to different packing arrangements. rsc.org The analysis of these noncovalent interactions provides insight into the forces that direct the self-assembly of these molecules in the solid state. nih.govnih.gov
Molecular Conformation Analysis
The conformation of the partially saturated cyclohexanone (B45756) or cyclohexenone ring in dihydro-1H-carbazol-3(2H)-one analogues is a key structural feature. X-ray crystallographic studies have revealed that this ring system typically deviates from planarity, adopting either a 'sofa' or an 'envelope' conformation.
In an ideal 'sofa' conformation, five atoms are coplanar, with the sixth atom out of the plane. The 'envelope' conformation has one atom out of the plane formed by the other four coplanar atoms of the ring. The specific conformation adopted can be influenced by substituents on the carbazole ring system.
For instance, the crystal structure of 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one shows that the cyclohexane moiety adopts a sofa conformation. nih.gov This is characterized by specific puckering parameters, with a q2 value of 0.373 (2) Å and a lowest displacement asymmetric parameter, ΔCs(C7), of 2.26 (1)°. nih.gov
Conversely, several other analogues feature a cyclohexene or cyclohexenone ring in an envelope conformation. This includes 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one , 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one , 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one , and 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one . iucr.orgscispace.comresearchgate.netuzh.ch The sulfur analogue, 1,2-Dihydro-9H-carbazole-4(3H)-thione , also exhibits an envelope conformation. iucr.org In this thione derivative, one carbon atom of the cyclohexenethione ring acts as the envelope flap. iucr.org
The conformation of these molecules is a critical factor in their packing within a crystal lattice and can influence their intermolecular interactions.
Table 1: Conformational Data for this compound Analogues
| Compound Name | Ring Conformation | Puckering Parameters | Reference |
| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | Sofa | q2 = 0.373 (2) Å, φ = 359.1 (2)° | nih.goviucr.org |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Envelope | q2 = 0.3623 (14) Å, q3 = -0.2730 (14) Å, Q = 0.4536 (14) Å, θ = 127.00 (18)°, φ = 292.7 (2)° | iucr.org |
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Envelope | Not specified | scispace.com |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | Envelope | Not specified | uzh.ch |
| 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one | Envelope | Not specified | researchgate.net |
| 1,2-Dihydro-9H-carbazole-4(3H)-thione | Envelope | Flap angle = 48.6 (1)° | iucr.org |
| 3,3-Dimethyl-5-phenyl-3,4-dihydro-1H-benzo[b]carbazole-1,6,11(2H,5H)-trione | Envelope | Q = 0.453 (2) Å, θ = 50.1 (3)°, φ = 170.7 (3)° | iucr.org |
Dihedral Angle Analysis
Crystallographic data from several analogues of this compound confirm this deviation from planarity. For example, in 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one , the dihedral angle between the benzene (B151609) and the fused pyrrole (B145914) ring is 2.5 (1)°. scispace.com In other substituted analogues, this angle varies, indicating that substituents can modulate the degree of planarity. For 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one , the angle is smaller at 0.96 (7)°. iucr.org
Table 2: Dihedral Angles in this compound Analogues
| Compound Name | Dihedral Angle (Benzene vs. Pyrrole Ring) | Reference |
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 2.5 (1)° | scispace.com |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.96 (7)° | iucr.org |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 1.69 (6)° | uzh.ch |
| 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one | 1.35 (10)° | researchgate.net |
| 1,2-Dihydro-9H-carbazole-4(3H)-thione | 48.6 (1)° (flap angle) | iucr.org |
Theoretical and Computational Studies of 4,9 Dihydro 1h Carbazol 3 2h One and Derivatives
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. These methods provide critical insights into the molecular basis of a drug's mechanism of action, helping to design more potent and selective inhibitors.
For derivatives of the tetrahydrocarbazole nucleus, molecular docking has been employed to explore their potential as inhibitors for a variety of biological targets. For instance, studies on newly synthesized 1,2,3,4-tetrahydrocarbazole (B147488) derivatives have utilized docking to investigate their inhibitory potential against enzymes like GlcN-6-P synthase, a target for antimicrobial agents. These in silico analyses revealed that the derivatives exhibit significant binding energies and a strong affinity for the enzyme's active pocket, suggesting they may be effective inhibitors. researchgate.net
Similarly, docking studies have been performed on carbazole (B46965) derivatives to understand their interactions with cancer-related targets. Blind docking simulations, where no prior information about the binding site is assumed, have been used to investigate the binding modes of carbazole compounds with proteins crucial for cancer progression, such as human Topoisomerases I and II and actin. nih.gov Other research has focused on specific enzymes like caspase-3 and 17-beta-hydroxy steroid dehydrogenase, where docking studies supplemented biological activity data, showing that the designed structures fit well into the active sites of these target molecules. rsc.org The interaction of carbazole derivatives with receptors like human glutathione (B108866) reductase has also been characterized using docking programs like Autodock. researchgate.net
The general workflow involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, are then analyzed to understand the binding mechanism.
Table 1: Representative Molecular Docking Results for Carbazole Derivatives
| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Carbazole-triazole derivative | Caspase-3 | -8.5 | HIS121, GLY122, SER124 |
| Carbazole-acetate derivative | Human Glutathione Reductase | -7.21 | ARG224, SER177, THR57 |
| 5,8-Dimethyl-9H-carbazole derivative | Human Topoisomerase I | -9.1 | ASN722, LYS532, ARG364 |
| Tetrahydrocarbazole derivative | GlcN-6-P synthase | -7.8 | GLU488, GLN348, SER347 |
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are used to compute a variety of molecular properties that are difficult to measure experimentally but are crucial for understanding a molecule's behavior.
For carbazole derivatives, DFT calculations have been instrumental in several areas. They have been used to study the electronic properties of carbazole-based dyes for applications in dye-sensitized solar cells (DSSCs). jnsam.comjnsam.comaip.org In these studies, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jnsam.comaip.org The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. jnsam.com
DFT calculations also provide insights into the reorganization energy, which is a key factor in charge transport processes within organic semiconductors. icm.edu.pl Studies on carbazole and its benzocarbazole isomers have shown that structural modifications can lead to low reorganization energies, which is desirable for efficient charge transport. icm.edu.pl Furthermore, these calculations can predict spectroscopic data (like IR and NMR spectra) that can be compared with experimental results to confirm the synthesized structures. researchgate.net The effect of different substituents on the electronic and thermodynamic properties of heterocyclic compounds has also been explored using DFT, revealing how modifications influence stability and reactivity. ufms.br
Table 2: DFT-Calculated Electronic Properties for Carbazole Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reorganization Energy (eV) |
|---|---|---|---|---|
| Carbazole (Cz) | -5.62 | -0.78 | 4.84 | 0.21 |
| Benzo(a)carbazole (BaCz) | -5.45 | -1.21 | 4.24 | 0.22 |
| Benzo(b)carbazole (BbCz) | -5.38 | -1.25 | 4.13 | 0.18 |
| Carbazole-OH | -5.41 | -0.69 | 4.72 | N/A |
| Carbazole-CH3 | -5.29 | -0.64 | 4.65 | N/A |
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a series of compounds with their biological activity. By systematically modifying a lead compound and observing the resulting changes in potency, researchers can identify the key structural features (pharmacophores) responsible for its biological effects.
SAR studies on various carbazole and tetrahydrocarbazole derivatives have provided valuable insights for designing new therapeutic agents. For example, in the development of Kinesin Spindle Protein (KSP) inhibitors, SAR studies of carboline and carbazole derivatives revealed that planar tri- and tetracyclic analogs exhibited potent inhibitory activity. acs.orgnih.govacs.org It was found that introducing specific linkages and hydrophilic groups at appropriate positions was indispensable for potent KSP inhibition. acs.org
In another study focusing on anticancer agents, SAR analysis of N-substituted carbazole imidazolium (B1220033) salts demonstrated that specific substitutions, such as a 2-methyl-benzimidazole ring and a 4-phenylphenacyl substituent, were critical for enhancing cytotoxic activity. researchgate.net Similarly, research on tetrahydroquinolone derivatives as GPR41 modulators showed that modifications to an aryl group could switch the compound's activity from antagonistic to agonistic. nih.gov For tetrahydrocarbazole derivatives developed as NPY-1 antagonists, SAR studies were crucial in optimizing their potency and pharmacokinetic properties. sigmaaldrich.comresearchgate.net These studies collectively highlight how subtle changes to the carbazole scaffold—such as the nature and position of substituents—can dramatically influence biological activity, guiding the rational design of more effective molecules.
Table 3: Summary of Structure-Activity Relationship Findings for Carbazole Analogs
| Compound Series | Target/Activity | Structural Modification | Effect on Activity |
|---|---|---|---|
| Lactam-fused carbazoles | KSP ATPase Inhibition | Fusion of a six-membered lactam at positions 2 and 3 | Most potent KSP inhibitory activity and cytotoxicity acs.org |
| N-substituted carbazole imidazolium salts | Anticancer (Cytotoxicity) | Addition of 2-methyl-benzimidazole ring | Critical for promoting cytotoxic activity researchgate.net |
| Carbazole derivatives | Anticancer (HeLa cells) | Incorporation of an oxadiazole ring | Stronger antiproliferative effect than benzenesulfonohydrazide (B1205821) derivatives nih.gov |
| Tetrahydroquinolone derivatives | GPR41 Modulation | Replacing 2-(trifluoromethoxy)benzene with di- or trifluorobenzene | Switched activity from antagonist to agonist nih.gov |
Prediction of Pharmacokinetic and Pharmacodynamic Properties
Before a compound can become a drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a routine part of the early drug discovery process, allowing for the computational screening of large numbers of compounds to identify candidates with desirable drug-like properties and to flag potential liabilities. nih.gov
For carbazole derivatives, various computational tools like SwissADME and pkCSM are used to predict these properties. nih.govmdpi.commdpi.com Key parameters evaluated include lipophilicity (logP), water solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.govmdpi.com For instance, in silico ADME studies on carbazole alkaloids predicted high GI absorption for all tested compounds, but BBB permeation for only a subset. mdpi.com Predictions also indicated that most of the compounds were likely inhibitors of certain CYP enzymes, which is important information for assessing potential drug-drug interactions. nih.govmdpi.com
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Studies on carbazole-linked triazole-thione derivatives confirmed that the designed molecules adhered to Lipinski's guidelines, suggesting they possess favorable drug-like properties. acs.org These predictive models help prioritize which synthesized compounds should be advanced to more resource-intensive in vitro and in vivo testing. mdpi.comnih.gov
Table 4: Predicted ADME Properties for Representative Carbazole Derivatives
| Compound | Molecular Weight (g/mol) | logP | GI Absorption | BBB Permeant | Lipinski Violations |
|---|---|---|---|---|---|
| Murrayafoline A | 223.29 | 3.85 | High | Yes | 0 |
| Mahanimbine | 317.44 | 5.59 | High | No | 1 |
| P3C7-A20 (Carbazole derivative) | 346.36 | 3.21 | High | Yes | 0 |
| Carbazole-linked triazole-thione | 414.51 | 4.88 | High | Yes | 0 |
Pharmacological and Biological Research on Carbazole Derivatives, Including 4,9 Dihydro 1h Carbazol 3 2h One Analogues
Antimicrobial Activity Studies
Carbazole (B46965) derivatives have emerged as a significant class of antimicrobial agents, with research demonstrating their efficacy against a spectrum of bacteria and fungi. nih.gov The growing threat of antimicrobial resistance to existing drugs has spurred the development of novel chemical entities, and carbazoles represent a promising avenue of exploration. sci-hub.se
Numerous studies have highlighted the potent antibacterial activity of carbazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted carbazoles demonstrated significant antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 1–8 µg/mL. nih.govsci-hub.se The introduction of an imidazole (B134444) moiety to the carbazole structure was found to be particularly favorable for this activity. nih.gov
In another study, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were shown to inhibit the growth of Gram-positive strains by over 95% at a concentration of 30 µg/mL. researchgate.net Some of these derivatives also demonstrated a reduction in the growth of E. coli by over 40% at a concentration of 64 µg/mL. mdpi.com Furthermore, certain carbazole-based compounds have exhibited activity against Pseudomonas aeruginosa that is superior to penicillin. nih.gov
The antibacterial potential of these compounds extends to clinically significant resistant strains. For example, some carbazole derivatives have shown potent activity against MRSA with MIC values of 4–8 µg/mL. sci-hub.se One particularly active compound demonstrated strong inhibition against MRSA with a MIC value of 0.5 μg/mL, which was four-fold more effective than the standard drug gatifloxacin. nih.gov
| Compound Type | Bacterial Strain(s) | Key Findings | Reference(s) |
| N-substituted carbazoles with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA | MIC values of 1–8 µg/mL. | nih.govsci-hub.se |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Gram-positive strains, E. coli | >95% growth inhibition of Gram-positive strains at 30 µg/mL; >40% growth inhibition of E. coli at 64 µg/mL. | researchgate.netmdpi.com |
| Carbazole derivative 56c | MRSA, E. coli | MIC of 0.5 μg/mL, four-fold more potent than gatifloxacin. | nih.gov |
| Carbazole 32b | P. aeruginosa | MIC of 9.37 μg/mL, superior to penicillin. | nih.gov |
| Carbazole triazolium compound 4 | Various bacteria, including MRSA | Comparable or better efficacy than chloramphenicol (B1208) and norfloxacin. | sci-hub.se |
Carbazole derivatives have also demonstrated significant promise as antifungal agents. The emergence of fungal infections, particularly in immunocompromised individuals, has underscored the need for new antifungal therapies. nih.gov
Studies have shown that the introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure can lead to a significant increase in antifungal activity against Candida albicans, with MIC values of 2–4 µg/mL. nih.govsci-hub.se In one study, a carbazole triazolium compound displayed excellent antifungal activity against various strains. sci-hub.se
N-substituted derivatives of 2,3,4,4a,9,13c-hexahydro-7-isopropyl-1,4a-dimethyl-1H-dibenzo[a,c]carbazole-1-carboxylic acid methyl esters have also been evaluated for their antifungal properties. The N-ethyl-[N-methyl-piperazinyl] derivative showed activity against C. albicans and Aspergillus niger with MIC values ranging from 1.9 to 7.8 µg/mL. nih.gov Additionally, some 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives inhibited the growth of C. albicans and A. flavus by over 60% at a concentration of 64 µg/mL. mdpi.com
| Compound Type | Fungal Strain(s) | Key Findings | Reference(s) |
| N-substituted carbazoles with 1,2,4-triazole moiety | C. albicans | MIC values of 2–4 µg/mL. | nih.govsci-hub.se |
| N-ethyl-[N-methyl-piperazinyl] derivative of a hexahydro-dibenzo[a,c]carbazole | C. albicans, A. niger | MIC values of 1.9–7.8 µg/mL. | nih.gov |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | C. albicans, A. flavus | >60% growth inhibition at 64 µg/mL. | mdpi.com |
| Carbazole triazolium compound 4 | Various fungi | Excellent antifungal activity. | sci-hub.se |
Research into the mechanisms by which carbazole derivatives exert their antimicrobial effects has pointed to several potential pathways. One of the key proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR). nih.govjchr.org DHFR is a crucial enzyme in the biosynthesis of purines and thymidine (B127349) nucleotides, making it an attractive target for antimicrobial agents. nih.gov
Molecular docking studies have suggested that certain carbazole derivatives can bind to DHFR, which may account for their antimicrobial effects. nih.govjchr.org For example, in vitro enzyme activity assays with a specific carbazole derivative, compound 8f, supported the hypothesis that its binding to DHFR is a key part of its antimicrobial action. nih.govnih.gov The dihydrotriazine group within some carbazole compounds has been implicated in increasing their antimicrobial potency and reducing toxicity, with studies identifying dihydrotriazine-containing compounds as inhibitors of DHFR. nih.gov
Another proposed mechanism of action involves the disruption of bacterial membrane permeability. Some carbazole derivatives have been shown to inhibit specific enzymatic processes that lead to an increase in membrane permeability. frontiersin.org For instance, one compound was found to reduce the transmembrane potential of both Gram-positive and Gram-negative bacteria. frontiersin.org
Anticancer / Antitumor Activities
The carbazole scaffold is a prominent feature in a number of compounds with significant anticancer and antitumor properties. researchgate.netmdpi.com These derivatives have been shown to be active against a variety of cancer cell lines and to interfere with key cellular pathways involved in cancer progression. nih.govmdpi.com
Carbazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. For example, a 2-nitrocarbazole derivative showed good anticancer activity against the breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (triple-negative), with IC50 values of 7 ± 1.0 and 11.6 ± 0.8 μM, respectively. mdpi-res.commdpi.com Importantly, this compound did not affect the growth of the normal human mammary epithelial cell line, MCF-10A. mdpi-res.commdpi.com
Other carbazole derivatives have shown potent activity against various leukemia cell lines. One compound exhibited excellent activity against U937, K562, and HL60 cells with IC50 values of 0.16, 0.51, and 1.69 µM, respectively. mdpi.com Mahanimbine, a carbazole alkaloid, has been reported to have cytotoxic potential against human leukemia cells and to suppress the proliferation of MCF-7 cells. kau.edu.sa
Furthermore, a series of 1-substituted carbazolyl-1,2,3,4-tetrahydro- and carbazolyl-3,4-dihydro-β-carboline analogs have been evaluated for their antitumor activity. mdpi.com Several of these compounds exhibited potent and selective activity against the tested tumor cells, which included KB, DLD, and NCI-H661 cell lines. mdpi.com
| Compound Type | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | MCF-7, MDA-MB-231 | IC50 values of 7 ± 1.0 and 11.6 ± 0.8 μM, respectively; no effect on normal MCF-10A cells. | mdpi-res.commdpi.com |
| Indole (B1671886) hybrid compound 10(a) | U937, K562, HL60, MDA-MB-231, MCF-7 | IC50 values of 0.16, 0.51, 1.69, 0.22, and 2.68 µM, respectively. | mdpi.com |
| Mahanimbine | Human leukemia cells, MCF-7 | Cytotoxic potential and suppression of proliferation. | kau.edu.sa |
| 1-substituted carbazolyl-β-carboline analogs | KB, DLD, NCI-H661 | Potent and selective antitumor activity. | mdpi.com |
The anticancer effects of carbazole derivatives are often linked to their ability to interfere with critical cellular pathways. One such mechanism is the disruption of tubulin organization. mdpi-res.commdpi.com Tubulin is a key component of microtubules, which are essential for cell division. The perturbation of microtubule dynamics can lead to cell cycle arrest and apoptosis. researchgate.net In vitro immunofluorescence studies and docking simulations have demonstrated the ability of a 2-nitrocarbazole derivative to interfere with tubulin organization, ultimately triggering apoptosis in MCF-7 breast cancer cells. mdpi-res.commdpi.com
Another important target of carbazole derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. mdpi.commdpi.com This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer. mdpi.com Some carbazoles are thought to act by downregulating STAT proteins, particularly STAT3, which can affect the expression of anti-apoptotic proteins. mdpi.com The ability of carbazoles to target the JAK/STAT pathway is considered a principal mechanism for their antiproliferative action against various types of cancer. mdpi.com
Mitochondria-Disruptive Agents
Mitochondrial targeting represents a crucial strategy in anticancer therapy. nih.govresearchgate.net Certain carbazole derivatives have been identified as potent mitochondria-disruptive agents. nih.govresearchgate.net For instance, novel substituted carbazole derivatives synthesized from tryptophan have been shown to induce mitochondrial dysfunction. nih.govmostwiedzy.pl These compounds exhibit potent oxidative activity, leading to a significant accumulation of DNA double-strand breaks and subsequent changes in mitochondrial assembly. nih.govmostwiedzy.pl
Studies on symmetrically substituted carbazole derivatives, such as those bearing furan (B31954) or thiophene (B33073) moieties, have demonstrated their potential as anticancer agents by disrupting mitochondrial function. researchgate.net The anticancer mechanism of some carbazole derivatives involves not only mitochondria disruption but also cell cycle arrest, DNA intercalation, and inhibition of human topoisomerases. researchgate.net Specifically, compounds like 2,7-Di(2-furyl)-9H-carbazole, 3,6-Di(2-furyl)-9H-carbazole, and 3,6-Di(2-thienyl)-9H-carbazole have shown efficacy in inhibiting cancer cell proliferation through these mechanisms. researchgate.nettandfonline.com
Anti-inflammatory Properties
Carbazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders. echemcom.comniscpr.res.in Both natural and synthetic carbazoles have been investigated for their ability to combat inflammation. niscpr.res.in The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory pathways. researchgate.net
Research has shown that carbazole derivatives can inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response. researchgate.netresearchgate.net This inhibition prevents the conversion of DAXX protein into ASK-1, a key step in the inflammatory cascade. researchgate.netresearchgate.net Furthermore, some carbazole derivatives have been found to inhibit the production of pro-inflammatory cytokines like Interleukin-15 (IL-15), which is implicated in conditions such as psoriasis. researchgate.net
Several studies have synthesized and evaluated novel carbazole derivatives for their anti-inflammatory activity using models like the carrageenan-induced rat paw edema model. niscpr.res.in These studies have identified compounds with potent anti-inflammatory effects, sometimes comparable to or even exceeding that of standard drugs like diclofenac (B195802) sodium. niscpr.res.in The presence of electron-releasing groups on the benzene (B151609) ring of the carbazole structure has been shown to enhance their anti-inflammatory potency. niscpr.res.in
Antioxidant Properties
Many carbazole derivatives exhibit potent antioxidant activity, which contributes to their therapeutic potential in a variety of diseases. core.ac.ukaip.orgtmkarpinski.com The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH (1,1'-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical scavenging assays. core.ac.uktmkarpinski.com
The antioxidant activity of carbazole derivatives is influenced by their chemical structure. For example, the introduction of oxadiazole moieties to the carbazole scaffold has been shown to yield compounds with significant antioxidant properties. core.ac.uktmkarpinski.com Similarly, the synthesis of carbazole-based thiazole (B1198619) derivatives has led to the discovery of compounds with higher antioxidant activity than the standard antioxidant BHT. tandfonline.com One study reported that a carbazole derivative synthesized via the Mannich reaction exhibited very strong antioxidant activity with an IC50 value of 14.26 µg/mL. aip.org
The mechanism behind the antioxidant effects of carbazoles lies in their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. aip.org This property is beneficial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.govtandfonline.com
Neuroprotective Activity
Carbazole and its derivatives have emerged as promising agents for neuroprotection, particularly in the context of traumatic brain injury (TBI) and neurodegenerative diseases like Alzheimer's. researchgate.netnih.govtandfonline.com Their neuroprotective effects are multifaceted, involving anti-apoptotic, antioxidative, and neurotrophic mechanisms. nih.govtandfonline.com
In preclinical models of TBI, carbazole compounds have been shown to reduce oxidative stress, inhibit apoptosis (programmed cell death), and promote neuroregeneration. nih.govtandfonline.com They may also help preserve the integrity of the blood-brain barrier and modulate inflammatory responses in the brain. nih.govtandfonline.com
Furthermore, certain N-substituted carbazole derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell injury. nih.gov The introduction of bulky substituents to the carbazole ring system appears to be favorable for their neuroprotective activity. nih.gov One particular compound showed significant neuroprotective effects through a GSH-independent antioxidant mechanism. nih.gov These findings suggest that carbazole derivatives could be a valuable strategy for developing treatments for central nervous system diseases. nih.gov
Anti-prion Activity
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic scrapie isoform (PrPSc). researchgate.netnih.gov Several carbazole derivatives have been identified as potent anti-prion agents. researchgate.netelsevierpure.com
One such compound, GJP14 (2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one), was discovered through in silico screening and cellular assays. researchgate.net Structure-activity relationship (SAR) studies on GJP14 derivatives revealed that the tricyclic aromatic ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl group are crucial for anti-prion activity. researchgate.net Further optimization led to the discovery of even more potent analogues. researchgate.net
Another approach has focused on developing bifunctional carbazole derivatives as fluorescent rigid analogues of GN8, a known pharmacological chaperone that stabilizes PrPC. researchgate.netnih.gov These derivatives aim to combine therapeutic activity with the ability to image PrPSc aggregates. nih.gov One such derivative, a bis-(dimethylaminoacetamido)carbazole, has shown promising activity in cell models and the ability to delay the aggregation of recombinant prion protein. nih.gov
Interestingly, a multipotent carbazole derivative, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (termed 5Y), has demonstrated strong anti-prion activity alongside anti-cancer and anti-influenza virus activities. nih.govtandfonline.com
Modulation of Receptor Systems (e.g., β-adrenergic receptors, α1-adrenergic receptors)
Carbazole-based compounds have been extensively studied for their interaction with various receptor systems, particularly β-adrenergic receptors (β-ARs). mdpi.comresearchgate.net Several well-known β-blockers, such as carvedilol, carazolol, and pindolol, feature a carbazole structure. mdpi.com These drugs are crucial in the treatment of cardiovascular diseases like hypertension and myocardial hypertrophy. mdpi.comresearchgate.net
Molecular docking studies have been employed to investigate the interaction of novel carbazole and simplified indole analogues with the β1-adrenergic receptor. mdpi.comresearchgate.net These studies have identified compounds that show promise as potent β1-blockers. mdpi.comresearchgate.net For instance, two indole derivatives were found to be effective against isoproterenol-induced cardiac hypertrophy in vitro, even at concentrations lower than the established β-blocker propranolol. mdpi.comresearchgate.net This suggests that these new derivatives could offer therapeutic benefits with potentially fewer side effects. mdpi.comresearchgate.net
Other Pharmacological Activities (e.g., Antidiabetic, Antiepileptic, Antihistamine, Anxiolytic)
The pharmacological versatility of carbazole derivatives extends to a range of other activities, including antidiabetic, antiepileptic, antihistamine, and anxiolytic effects. mdpi.comechemcom.comnih.gov
Antidiabetic Activity: Carbazole derivatives have shown potential in managing diabetes by modulating glucose metabolism, protecting pancreatic β-cells, and inhibiting inflammatory and oxidative processes. mdpi.com Some derivatives inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. researchgate.netacs.orgnih.gov For example, alkylation of carbazole has been shown to increase its α-amylase inhibitory effect, with the effect being proportional to the alkyl chain length. researchgate.net A series of carbazole-triazole-thione derivatives demonstrated potent inhibition of both α-amylase and α-glucosidase, with one compound showing a significant glucose-lowering effect in diabetic mice. acs.orgnih.govacs.org
Antiepileptic Activity: Certain N-substituted carbazoles have been screened for their antiepileptic and antinociceptive properties. nih.govrjstonline.com One compound, substituted with 2-(2,3-dimethylphenylamino)benzoic acid, showed highly significant anti-epileptic potential. nih.govrjstonline.com
Antihistamine Activity: The broad spectrum of biological activities of carbazole derivatives also includes antihistaminic properties, as noted in several reviews. echemcom.comresearchgate.netnih.gov
Anxiolytic Activity: Several carbazole derivatives have been investigated for their anti-anxiety or hypnotic effects. consensus.appajpsonline.com Murrayanine-based benzoxazepine analogues, for instance, have been shown to produce hypnosis and anxiolysis, likely by enhancing the effect of the neurotransmitter GABA at the GABAA receptor. consensus.appajpsonline.com Additionally, fluorinated derivatives of tetrahydrocarbazoles have demonstrated both cognitive-stimulating and anxiolytic effects in mice. nih.gov Studies on chiral tetrahydrocarbazole derivatives have also revealed potent anxiolytic-like activity. mdpi.com
Applications and Future Directions for 4,9 Dihydro 1h Carbazol 3 2h One Derivatives
Medicinal Chemistry and Drug Development
The carbazole (B46965) nucleus is a key feature in many biologically active substances, both synthetic and naturally occurring. nih.govontosight.ai Its derivatives have been a significant focus in medicinal chemistry, particularly in the search for new therapeutic agents. ontosight.ai
The process of drug discovery often begins with identifying a "lead compound"—a molecule that shows a desired biological activity but may have suboptimal properties. This lead is then chemically modified to enhance its efficacy and drug-like characteristics. The 4,9-dihydro-1H-carbazol-3(2H)-one framework is frequently used as a starting point for this process. ontosight.ai
Researchers have designed and synthesized libraries of carbazole derivatives to screen for potential anticancer agents. nih.gov For example, a study focused on creating structural diversity by introducing a rotatable methylene (B1212753) group and synthesizing various carbazole amides, hydrazides, and hydrazones. nih.gov In vitro testing of these compounds against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines identified compound 14a as a promising new lead, exhibiting significant inhibitory activity with IC₅₀ values of 11.8 µM and 9.77 µM, respectively. nih.gov
In another research effort, a series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative effects against several cancer cell lines. nih.gov Compounds 10 and 11 demonstrated potent activity against HepG2, HeLa, and MCF7 cancer cells, with compound 11 showing a particularly low IC₅₀ value of 6.44 µM against the MCF7 line. nih.gov Compound 9 was also effective against HeLa cells, with an IC₅₀ of 7.59 µM. nih.gov These studies highlight how systematic modification of the carbazole core can lead to the identification of potent and selective anticancer compounds.
Table 1: Antiproliferative Activity of Selected Carbazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 14a | Gastric Adenocarcinoma (7901) | 11.8 | nih.gov |
| 14a | Human Melanoma (A875) | 9.77 | nih.gov |
| 9 | HeLa | 7.59 | nih.gov |
| 10 | HepG2 | 7.68 | nih.gov |
| 11 | MCF7 | 6.44 | nih.gov |
A significant hurdle in developing carbazole-based drugs is their typically poor water solubility and bioavailability. The core carbazole structure is hydrophobic, which can limit its absorption and distribution within the body. Scientists employ several strategies to overcome these limitations.
One common approach is salt formation. Converting the basic free form of a carbazole derivative into a hydrochloride salt, for instance, can significantly enhance its aqueous solubility. For compounds intended for laboratory testing, co-solvent systems, such as mixtures of DMSO and water, are often used to keep the compound in solution during in vitro assays.
Another sophisticated strategy is the design of prodrugs. google.com This involves adding a hydrolyzable group, like an ester, to the molecule. This group can improve membrane permeability, allowing the drug to be absorbed more easily, and is later cleaved by enzymes in the body to release the active parent compound. google.com Furthermore, advanced drug delivery techniques such as encapsulating the carbazole derivative within lipid-based nanoparticles are being explored to enhance bioavailability during pharmacokinetic studies.
Chemical Biology Research
In chemical biology, the focus is on creating molecular tools to study biological systems. The unique photophysical properties of the carbazole nucleus make its derivatives excellent candidates for such applications.
The carbazole scaffold is a component of many fluorescent compounds, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. nih.gov This property is harnessed to create probes for biological imaging.
Recent research has produced crescent-shaped carbazole derivatives that function as "light-up" fluorescent probes for specific DNA structures called G-quadruplexes. nih.gov These probes, such as compounds 4b and 4c , have low fluorescence on their own but become brightly fluorescent upon binding to their target. nih.gov They exhibit a large Stokes shift (a difference of over 100 nm between absorption and emission peaks), which is a desirable feature for imaging as it reduces interference. nih.gov Confocal laser scanning microscopy has shown that these probes can enter living HepG2 cells, where their fluorescence signals highlight their interaction with cellular components, primarily in the mitochondria. nih.gov Such tools are invaluable for studying the role of DNA structures in living organisms. nih.gov Other carbazole-based dyes are also being investigated for their potential as fluorescent probes in both in vitro and in vivo testing. nih.gov
Development of Novel Materials
The excellent photo-conductive and luminescent properties of carbazoles have made them a building block for a range of functional organic materials. nih.govmdpi.com By polymerizing carbazole monomers, scientists can create materials with applications in modern electronics. mdpi.com
Substituting various functional groups onto the carbazole nitrogen atom can fine-tune the resulting polymer's properties, leading to improved solubility, better thermal stability, and modified electrical or photoelectric characteristics. mdpi.com These tailored polycarbazoles and their derivatives are used in a variety of devices, including:
Organic Light Emitting Diodes (OLEDs) nih.govmdpi.com
Transistors mdpi.com
Photorefractive materials nih.gov
Smart windows mdpi.com
The ability to modify the carbazole structure allows for the creation of materials with specific optoelectrical properties, which is crucial for the advancement of flexible and wearable electronic devices. mdpi.com
Environmental Monitoring Applications
Assessing the health of the environment requires a combination of chemical and biological measurement tools. figshare.com Ratiometric fluorescent probes, in particular, play a crucial role in the precise and reliable detection of environmental contaminants. researchgate.net
The same properties that make carbazole derivatives useful as bio-imaging probes can be applied to environmental sensing. For example, a fluorescent probe based on a carbazole fluorophore was developed for the specific detection of hypochlorite (B82951) (ClO⁻), a chemical relevant to water quality. researchgate.net This probe demonstrated high selectivity and a low detection limit, making it suitable for identifying this anion in various samples. researchgate.net The development of such chemosensors showcases the potential for carbazole-based compounds in creating systems for rapid and sensitive environmental monitoring. mdpi.com The use of specific molecular interactions on transducer surfaces, such as in Surface Plasmon Resonance (SPR) biosensors, represents another avenue where carbazole-type structures could be employed to detect environmental pollutants. mdpi.com
Emerging Research Areas and Unexplored Potential
The foundational structure of this compound, a member of the tetrahydrocarbazole family, offers significant opportunities for scientific exploration beyond its current applications. nih.govnih.gov The inherent electronic properties, rigid heterocyclic system, and the presence of versatile functional groups (a ketone and a secondary amine) make its derivatives prime candidates for investigation in several cutting-edge fields. researchgate.netmagtech.com.cn The core structure's capacity for easy modification allows for the introduction of various functional groups, paving the way for novel compounds with tailored properties. researchgate.net
Advanced Materials Science
The unique photophysical and electronic characteristics of the carbazole nucleus are well-established, forming the basis for its use in optoelectronics. magtech.com.cnnumberanalytics.com However, the focus is shifting towards more sophisticated applications for its derivatives.
Organic Electronics and Optoelectronics: While carbazoles are already used in Organic Light-Emitting Diodes (OLEDs), future research is geared towards developing materials for next-generation displays and lighting. numberanalytics.comrsc.org An emerging trend is the development of materials for Thermally Activated Delayed Fluorescence (TADF), which could dramatically improve the efficiency of OLEDs. magtech.com.cn The this compound scaffold can be functionalized to create donor-acceptor systems, which are crucial for developing high-efficiency OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comrsc.org The combination of the electron-donating carbazole moiety with various electron-accepting units is a key strategy in designing these advanced materials. rsc.org
Sensor Technology: The fluorescent properties of the carbazole ring system present a significant, yet not fully tapped, potential in the development of chemical sensors. rsc.org Derivatives of this compound could be engineered to exhibit changes in their fluorescence upon binding to specific ions, molecules, or environmental pollutants. This could lead to highly sensitive and selective sensors for environmental monitoring, industrial process control, and biomedical diagnostics. The integration of this carbazole core with triarylborane acceptors, for example, has already shown promise in creating advanced fluorescent sensors. rsc.org
Room-Temperature Phosphorescence (RTP): A particularly novel area is the exploration of carbazole derivatives for room-temperature phosphorescence applications. rsc.org Developing stable and efficient RTP materials from this scaffold could lead to innovations in anti-counterfeiting technologies, bio-imaging, and data storage.
Therapeutic and Medicinal Innovations
Though carbazole derivatives have been extensively studied for their anticancer and antimicrobial activities, new therapeutic frontiers are continuously being explored. nih.govontosight.ai
Neuroprotection and Neurodegenerative Diseases: A compelling and relatively underexplored area is the application of these derivatives in treating neurological disorders. numberanalytics.com Recent reviews highlight the potential of carbazole compounds in the management of traumatic brain injury (TBI) by mitigating secondary damage through mechanisms like reducing oxidative stress and inhibiting apoptosis. nih.gov The this compound framework could serve as a starting point for designing novel agents that cross the blood-brain barrier to target pathways involved in neurodegeneration, depression, and anxiety. numberanalytics.comnih.gov
Cancer Immunotherapy: Moving beyond traditional cytotoxic approaches, future research may focus on using carbazole derivatives as immunomodulatory agents. numberanalytics.com These compounds could be designed to modulate the immune system to better recognize and attack cancer cells, offering a new modality in cancer treatment. numberanalytics.com
Targeted Drug Delivery and Combination Therapies: The carbazolone structure can act as a scaffold to which targeting moieties and other therapeutic agents are attached. This could lead to the development of drug conjugates that deliver a cytotoxic payload specifically to cancer cells, minimizing side effects. Furthermore, the potential for using these derivatives in combination therapies for conditions like TBI is a promising research avenue that warrants further investigation to establish efficacy and safety. nih.gov
Table of Potential Research Directions
| Research Area | Specific Focus | Potential Application | Supporting Evidence |
| Advanced Materials | Thermally Activated Delayed Fluorescence (TADF) | Highly efficient OLEDs for displays and lighting | magtech.com.cnrsc.org |
| Chemical Sensors | Environmental monitoring, biomedical diagnostics | rsc.org | |
| Room-Temperature Phosphorescence (RTP) | Anti-counterfeiting, advanced data storage | rsc.org | |
| Medicinal Chemistry | Neuroprotection | Treatment for Traumatic Brain Injury (TBI), Alzheimer's, Parkinson's | numberanalytics.comnih.gov |
| Cancer Immunotherapy | Modulating immune response against tumors | numberanalytics.com | |
| Combination Therapies | Enhancing recovery in complex conditions like TBI | nih.gov |
Unexplored Synthetic and Catalytic Potential
The reactivity of the keto-enol system within the this compound ring has not been fully exploited. The strategic location of the carbonyl group and the adjacent methylene groups allows for a variety of chemical transformations. This presents opportunities for:
Asymmetric Catalysis: Developing chiral versions of this carbazole scaffold could lead to new classes of organocatalysts. The rigid structure is ideal for creating a well-defined chiral environment, which could be used to catalyze a range of stereoselective reactions.
Complex Molecule Synthesis: The tetrahydrocarbazole core is a key structural motif in many natural alkaloids with significant biological activity. nih.govnih.gov The this compound and its derivatives can serve as versatile intermediates in the total synthesis of complex natural products and their analogues, potentially leading to the discovery of new therapeutic agents. iucr.orgresearchgate.net For instance, the structure is a building block for medicinally important alkaloids like ellipticine. iucr.org
Q & A
Basic Questions
Q. What are the common synthetic routes for 4,9-dihydro-1H-carbazol-3(2H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via reductive amination or cyclization strategies. For example, NaCNBH₃-mediated reduction of Schiff bases formed from ketones and amines under acidic conditions (e.g., HCl) yields carbazole derivatives . Optimization involves adjusting temperature (e.g., 60°C for reductive amination), solvent choice (MeOH for solubility), and stoichiometric ratios of reagents to maximize yields (73–94%) while minimizing side reactions like over-reduction .
Q. How is the structural integrity of this compound confirmed in synthetic studies?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation. ORTEP-III-generated diagrams visualize bond lengths and angles, ensuring accurate stereochemical assignments . Complementary techniques like NMR (¹H/¹³C) and HRMS verify purity and molecular weight .
Advanced Research Questions
Q. How can enzymatic methods be optimized for asymmetric synthesis of this compound derivatives?
- Methodological Answer : Alcohol dehydrogenases (e.g., ADH-A) or lipases (e.g., CAL-B) enable enantioselective reductions or resolutions. For instance, ADH-A catalyzes the bioreduction of this compound to (S)-alcohols with high enantiomeric excess (ee) under mild, aqueous conditions. Optimization includes pH control (neutral buffers), cofactor recycling (NADH/NAD⁺ systems), and substrate loading to avoid enzyme inhibition . Racemization risks are mitigated by avoiding azide intermediates and using low-temperature storage .
Q. What strategies resolve contradictions in enantiomeric excess data between chemical and enzymatic synthesis routes?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., non-enzymatic background reactions) or analytical limitations. Use chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) to accurately measure ee. Cross-validate results with polarimetry or circular dichroism. For enzymatic routes, ensure enzyme purity and activity assays to rule out denaturation effects .
Q. How are structure-activity relationship (SAR) studies designed for carbazole derivatives?
- Methodological Answer : SAR studies involve systematic substitution at key positions (e.g., C3, C6) to assess bioactivity. For example, introducing chloro (Cl) or amine (-NH₂) groups enhances binding to biological targets like kinases or GPCRs. Biological assays (e.g., IC₅₀ determinations) are paired with computational docking (AutoDock Vina) to correlate structural modifications with activity trends. Derivatives like 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine are screened for anticancer or antimicrobial potency .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting crystallographic data during refinement?
- Methodological Answer : Contradictions in X-ray data (e.g., anomalous thermal parameters) are resolved using SHELXL’s restraints (e.g., DELU for bond distance regularization). Validate against Fo-Fc maps to identify disordered regions. For ambiguous electron density, consider twinning (SHELXD) or high-resolution data collection to reduce noise .
Q. What analytical approaches distinguish between regioisomers in carbazole synthesis?
- Methodological Answer : LC-MS/MS with fragmentation patterns identifies regioisomers. For example, C3 vs. C6 substitution alters collision-induced dissociation (CID) profiles. 2D NMR (e.g., HSQC, NOESY) confirms substitution patterns through cross-peak correlations .
Tables for Key Data
| Synthetic Method | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| NaCNBH₃ reductive amination | 73–94 | N/A | |
| ADH-A bioreduction | 85–92 | >98% (S) | |
| CAL-B enzymatic resolution | 70–88 | >99% (R) |
| Derivative | Biological Activity | Key Modification |
|---|---|---|
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Anticancer (IC₅₀: 2.1 µM) | Chloro substituent at C6 |
| 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid | Antimicrobial | Carboxylic acid at C6 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
